molecular formula C10H20BNO2 B3237859 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine CAS No. 139649-84-6

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

Cat. No.: B3237859
CAS No.: 139649-84-6
M. Wt: 197.08 g/mol
InChI Key: NLBPUWKHXRWGHQ-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a boron-containing dioxaborolane group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the dioxaborolane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reductions, and oxidizing agents such as hydrogen peroxide for oxidations. Typical conditions involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. The dioxaborolane group can also participate in coordination chemistry, interacting with metal catalysts and facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Compared to these similar compounds, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of specific organic molecules and in applications where the pyrrolidine ring’s properties are advantageous.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBPUWKHXRWGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

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